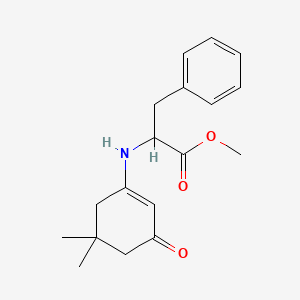![molecular formula C15H19N3O3S B6088190 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6088190.png)
6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol, also known as IPEX, is a chemical compound that has been gaining attention in the scientific community due to its potential use in the field of medicine.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol involves its ability to inhibit certain enzymes and signaling pathways that are involved in various disease processes. For example, in cancer cells, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to inhibit the activity of the enzyme topoisomerase II, which is necessary for cell division. In cardiovascular disease, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of blood pressure and heart function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol depend on the specific disease process being targeted. In cancer cells, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to reduce inflammation and improve heart function. Inflammation is another area where 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been studied, with research indicating that it has anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its ability to target specific disease processes. This allows researchers to study the effects of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol on a particular disease without affecting other areas of the body. However, a limitation of using 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potential toxicity. Studies have shown that high doses of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol can be toxic to cells, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol in combination with other drugs to determine if it has synergistic effects. Additionally, further research is needed to determine the optimal dose of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol for different disease processes and to determine its long-term safety and efficacy.
Synthesis Methods
The synthesis of 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol involves a series of chemical reactions that can be carried out in a laboratory setting. One method involves the reaction of 4-isopropoxyphenol with 2-bromoethylthioethanol, followed by the reaction of the resulting compound with 6-amino-4-pyrimidinol. The final product is then purified through a series of separation and purification techniques.
Scientific Research Applications
6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. Some of the areas where 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been studied include cancer treatment, cardiovascular disease, and inflammation. In cancer treatment, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been shown to have a protective effect on the heart and reduce the risk of heart attack. Inflammation is another area where 6-amino-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-4-pyrimidinol has been studied, with research indicating that it has anti-inflammatory properties.
properties
IUPAC Name |
4-amino-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)21-12-5-3-11(4-6-12)20-7-8-22-15-17-13(16)9-14(19)18-15/h3-6,9-10H,7-8H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAXDVSYDVLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)



![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)